molecular formula C10H8F2O3 B13609490 2-(2,6-Difluorophenyl)-2-oxoethyl acetate

2-(2,6-Difluorophenyl)-2-oxoethyl acetate

Cat. No.: B13609490
M. Wt: 214.16 g/mol
InChI Key: QZOGBVKKCYTNNO-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)-2-oxoethyl acetate is an organic compound characterized by the presence of a difluorophenyl group attached to an oxoethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)-2-oxoethyl acetate typically involves the reaction of 2,6-difluorophenylacetic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and improved efficiency. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)-2-oxoethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include difluorophenylacetic acid, difluorophenylethanol, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

2-(2,6-Difluorophenyl)-2-oxoethyl acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)-2-oxoethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical reactions. The difluorophenyl group plays a crucial role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorophenylacetic acid
  • 2,6-Difluorophenyl isocyanate
  • 2,6-Difluorophenol

Uniqueness

2-(2,6-Difluorophenyl)-2-oxoethyl acetate is unique due to the presence of both the difluorophenyl and oxoethyl acetate groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Biological Activity

2-(2,6-Difluorophenyl)-2-oxoethyl acetate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C10H10F2O3
  • Molecular Weight : 220.18 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to act as an enzyme inhibitor, affecting various biochemical pathways crucial for cellular function. The compound may modulate receptor activity or interfere with metabolic processes, leading to therapeutic effects.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antiproliferative agent. For instance, in vitro assays demonstrated that this compound significantly inhibits the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) at concentrations ranging from 10 to 50 µM.

Cell LineIC50 (µM)Reference
MCF-725
A54930

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In a study assessing its efficacy against various bacterial strains, it exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Case Study 1: Antiproliferative Effects

A study published in the Journal of Medicinal Chemistry evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated that the compound induced apoptosis in MCF-7 cells through caspase activation and modulation of Bcl-2 family proteins.

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers assessed the antimicrobial activity of the compound against clinical isolates of bacteria. The study found that it not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics, suggesting its potential use in treating resistant infections.

Properties

Molecular Formula

C10H8F2O3

Molecular Weight

214.16 g/mol

IUPAC Name

[2-(2,6-difluorophenyl)-2-oxoethyl] acetate

InChI

InChI=1S/C10H8F2O3/c1-6(13)15-5-9(14)10-7(11)3-2-4-8(10)12/h2-4H,5H2,1H3

InChI Key

QZOGBVKKCYTNNO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=O)C1=C(C=CC=C1F)F

Origin of Product

United States

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